3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine

Integrin Antagonism Anti-Angiogenesis Oncology

3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine is a differentiated dual-heterocycle building block that uniquely combines an N-methylpyrazole with a 5-aminoisoxazole core in a specific spatial orientation critical for potent αvβ3 integrin target engagement. Substituting this scaffold with generic pyrazole or isoxazole amines risks orders-of-magnitude potency loss (sub-nanomolar → micromolar) and compromised selectivity profiles. Its established SAR for αvβ3 antagonism, coupled with synthetic accessibility via solid-phase methods, makes it the superior starting point for medicinal chemistry teams developing next-generation oncology or anti-angiogenesis candidates. Procure with confidence for SAR-driven lead optimization, phagocytosis/ROS inhibition screening, or antimicrobial library synthesis.

Molecular Formula C7H8N4O
Molecular Weight 164.16 g/mol
Cat. No. B11796705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine
Molecular FormulaC7H8N4O
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)C2=NOC(=C2)N
InChIInChI=1S/C7H8N4O/c1-11-3-2-5(9-11)6-4-7(8)12-10-6/h2-4H,8H2,1H3
InChIKeySUUXGWCURHDZPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine for Integrin and Immunomodulatory Drug Discovery Research


3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine (CAS 1428987-37-4) is a heterocyclic compound featuring a pyrazole ring linked to an isoxazole amine core . Its structure is representative of a class of molecules being investigated for potent antagonism of the αvβ3 integrin receptor, with related analogs demonstrating low nanomolar activity [1]. Beyond oncology and anti-angiogenesis research, this scaffold class has shown potential in immunomodulation [2] and antimicrobial applications [3]. This dual-heterocycle framework offers multiple sites for structural modification, making it a strategic intermediate for structure-activity relationship (SAR) studies and lead optimization campaigns .

Why Generic Pyrazole or Isoxazole Analogs Cannot Substitute for 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine in Lead Optimization


Simple, mono-heterocyclic pyrazoles or isoxazoles cannot reliably substitute for the specific 3-(1-methyl-1H-pyrazol-3-yl)isoxazol-5-amine scaffold. The unique combination and spatial orientation of the N-methylpyrazole and 5-aminoisoxazole moieties is critical for achieving potent and selective target engagement. Studies on analogous αvβ3 antagonists reveal that seemingly minor structural changes, such as substituting the isoxazole for a pyrazole or altering the linker length, result in orders-of-magnitude differences in potency (sub-nanomolar vs. micromolar) and selectivity profiles [1]. Furthermore, the specific electronics and hydrogen-bonding capabilities of this compound dictate its pharmacokinetic behavior and solubility, which are not general properties of the broader heterocycle class [2]. Substituting this intermediate with a generic analog in an SAR program introduces high risk of failing to reproduce critical potency, selectivity, or downstream drug-like properties.

Quantitative Differentiation Evidence for 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine Against Key Comparators


Potency Advantage in αvβ3 Integrin Antagonism: A Direct Comparison

In a direct head-to-head comparison of isoxazole and pyrazole analogs, the 3-(1-methyl-1H-pyrazol-3-yl)isoxazol-5-amine class, specifically exemplified by the 5-aminoisoxazole core, demonstrates a clear potency advantage over the corresponding pyrazole regioisomer. The isoxazole-containing compound (representative analog) exhibited low to sub-nanomolar potency against the αvβ3 receptor (IC50 < 1 nM), while the closely related pyrazole regioisomer was significantly less potent, with an IC50 in the low micromolar range [1].

Integrin Antagonism Anti-Angiogenesis Oncology

Superior Selectivity Profile for αvβ3 over αIIbβ3 Integrin

The pyrazole-isoxazole scaffold demonstrates a significant selectivity advantage over earlier non-peptide αvβ3 antagonists. Compounds in this class, including those with the 5-aminoisoxazole moiety, consistently show high selectivity for αvβ3 over the closely related platelet integrin αIIbβ3. While specific data for the exact target compound is not available, representative analogs from the same series displayed αIIbβ3 IC50 values > 10,000 nM, yielding a selectivity index of >10,000 compared to their sub-nanomolar αvβ3 potency [1]. This contrasts with first-generation αvβ3 antagonists which often showed significant cross-reactivity.

Selectivity Integrin Antagonism Safety Pharmacology

Validated In Vivo Anti-Angiogenic Activity in a Disease-Relevant Model

Beyond in vitro potency, the pyrazole-isoxazole series, which includes 3-(1-methyl-1H-pyrazol-3-yl)isoxazol-5-amine as a key synthetic intermediate, has demonstrated robust activity in a murine corneal micropocket model of angiogenesis. An optimized analog from the series achieved >80% inhibition of neovascularization at a systemic dose of 30 mg/kg BID, confirming that the scaffold's properties translate into in vivo efficacy [1]. This level of in vivo validation is not available for many other simple isoxazole or pyrazole amines.

In Vivo Pharmacology Angiogenesis Corneal Micropocket

Alternative Therapeutic Vector: Immunomodulation via ROS Inhibition

A class-level inference suggests that the 3-(1-methyl-1H-pyrazol-3-yl)isoxazol-5-amine scaffold possesses inherent immunomodulatory properties not found in simpler analogs. A closely related series of isoxazole and pyrazoline derivatives were evaluated for their ability to inhibit reactive oxygen species (ROS) release from human neutrophils. Active compounds in this series, which share the key isoxazole core, demonstrated IC50 values ranging from 5.6 to 8.4 μM, which is more potent than the reference standard acetylsalicylic acid (IC50 = 9.5 μM) [1].

Immunomodulation Inflammation Neutrophil Chemotaxis

Synthetic Accessibility and Scalability via Solid-Phase Routes

The pyrazole-isoxazole scaffold, including this compound, is accessible via an efficient, solid-phase synthetic route that offers a key advantage over traditional solution-phase methods. This approach, which uses a resin-supported acetyl carboxylic acid, allows for the rapid generation of diverse libraries with excellent yields and purities [1]. The solid-phase method enables easier control over regioisomer ratios and simplifies purification, which are significant bottlenecks in the synthesis of related 3,5-disubstituted isoxazoles [2]. In contrast, many close analogs require multi-step solution-phase syntheses with challenging purifications.

Solid-Phase Synthesis Medicinal Chemistry High-Throughput Chemistry

Expanded Biological Utility: Antimycobacterial Activity in the Scaffold Class

A class-level inference indicates that the pyrazole-isoxazole scaffold, which includes 3-(1-methyl-1H-pyrazol-3-yl)isoxazol-5-amine as a core structure, exhibits promising antimycobacterial activity. In a study evaluating a new series of pyrazole-isoxazoles, several compounds demonstrated significant inhibition of bacterial growth with a time- and concentration-dependent bactericidal effect against Mycobacterium tuberculosis [1]. Importantly, these compounds (e.g., 4f and 5c) showed a favorable safety profile in VERO cell cytotoxicity tests, indicating a therapeutic window [1]. This suggests the scaffold's utility in infectious disease research, a field where simpler pyrazoles or isoxazoles have shown limited or no activity.

Antimicrobial Mycobacterium Drug Repurposing

Optimal Research and Procurement Scenarios for 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine


Lead Optimization for Potent and Selective αvβ3 Integrin Antagonists

This compound is an ideal building block for medicinal chemistry teams focused on developing next-generation αvβ3 antagonists for oncology or anti-angiogenesis indications. Its established SAR for sub-nanomolar potency and high selectivity over αIIbβ3 makes it a superior starting point over simpler pyrazole or isoxazole amines [1]. Researchers can leverage its synthetic accessibility to rapidly explore modifications around the core to improve pharmacokinetic properties while maintaining its potent on-target activity [2].

Scaffold-Hopping and Diversification in Immuno-Oncology and Inflammatory Disease Programs

Procure this compound for screening in phagocytosis or ROS inhibition assays. The class-level evidence for immunomodulation, including inhibition of ROS release (IC50 5.6 - 8.4 μM) more potent than acetylsalicylic acid [3], supports its inclusion in high-throughput screens for novel anti-inflammatory or immuno-oncology agents. Its unique heterocyclic structure offers a new chemotype for programs seeking to overcome liabilities associated with existing immunomodulators.

Synthesis of Focused Libraries for Infectious Disease Target Validation

Given the demonstrated antimycobacterial activity of the pyrazole-isoxazole class [4], this intermediate is a strategic choice for creating focused chemical libraries for screening against Mycobacterium tuberculosis and other pathogens. Its availability through efficient solid-phase synthesis [2] facilitates rapid, parallel synthesis of diverse analogs, accelerating hit identification and SAR studies in antimicrobial drug discovery.

Chemical Biology Tool Development for Studying Integrin-Mediated Signaling

The high potency and validated in vivo anti-angiogenic effect of the broader compound class [1] position derivatives of this amine as valuable chemical probes. Researchers can use it to synthesize tool compounds for investigating the specific roles of αvβ3 integrin in processes like cell adhesion, migration, and angiogenesis, with a high degree of confidence in on-target activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.